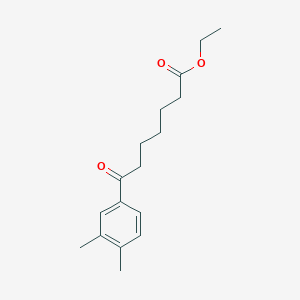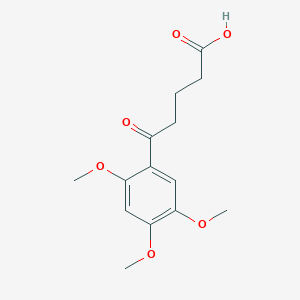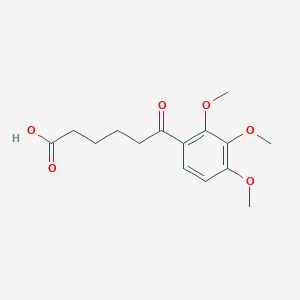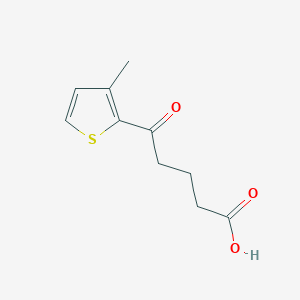
Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate, otherwise known as EDOP, is a compound that has recently been studied for its potential scientific and industrial applications. It is a synthetic ester derived from the condensation of 3,4-dimethylphenol and ethyl oxoheptanoate. EDOP has been studied for its potential applications in enzyme inhibition, drug delivery, and biocatalysis.
Scientific Research Applications
Synthesis Techniques
- Ethyl 7-oxoheptanoate can be synthesized from cycloheptanone and potassium persulfate in ethanol or methanol, followed by oxidation to obtain the ethyl or methyl 7-oxoheptanoate in good yields (Ballini, Marcantoni, & Petrini, 1991).
Antiproliferative Activity
- A derivative, 2-adamantyl 7-[(2-{[(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate, has been synthesized and exhibits moderate cytotoxicity against human epithelial lung carcinoma cells A549 (Nurieva, Zefirov, Zefirov, Kuznetsov, & Zefirova, 2015).
Intermediate in Organic Synthesis
- Ethyl 2-acetoxy-3-oxoheptanoate reacts with γ-bromo-β-methoxy-cis-crotonate, leading to (±)-4-methoxy-6-valeryl-5,6-dihydro-2-pyrone, a key intermediate in the synthesis of pestalotin (Takeda, Amano, & Tsuboi, 1977).
Laser Active Cyanopyrromethene–BF2 Complexes
- In a study on laser active cyanopyrromethene–BF2 complexes, ethyl 3,4-diethyl-5-methyl-pyrrole-2-carboxylate was converted to various complexes, showing potential in laser technology (Sathyamoorthi, Boyer, Allik, & Chandra, 1994).
Molecular Structures and Hydrogen Bonding
- Molecular structures and hydrogen bonding patterns of related compounds, such as 1-(3,4-dimethylphenyl)-2-ethyl-3-hydroxypyridin-4-one, have been studied, providing insights into the structural characteristics of such compounds (Burgess, Fawcett, Russell, & Zaisheng, 1998).
Synthesis of Analogues
- Ethyl 4-bromobutyrate was used to synthesize methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, illustrating the chemical versatility of ethyl 7-oxoheptanoate derivatives (Vaid, Boini, Alt, Spitler, Hadden, Frank, & Moher, 2014).
Photochemical Reactions
- Ethyl 2-oxo-1-cyclohexanecarboxylate, a related compound, underwent photochemical reactions in alcoholic solutions to form various esters, demonstrating the compound's reactivity under photochemical conditions (Tokuda, Watanabe, & Itoh, 1978).
properties
IUPAC Name |
ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-4-20-17(19)9-7-5-6-8-16(18)15-11-10-13(2)14(3)12-15/h10-12H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEAJPPVLPIGHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645529 |
Source


|
| Record name | Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898793-12-9 |
Source


|
| Record name | Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325807.png)

![5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325811.png)
![2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325812.png)